molecular formula C3H3KO2 B159864 Potassium acrylate CAS No. 10192-85-5

Potassium acrylate

Cat. No. B159864
CAS RN: 10192-85-5
M. Wt: 110.15 g/mol
InChI Key: ZUBIJGNKOJGGCI-UHFFFAOYSA-M
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Patent
US04192727

Procedure details

A 34 gallon batch of a 19 weight percent potassium acrylate and 35 weight percent aqueous acrylamide solution was prepared as follows: 219 pounds of a 50 weight percent acrylamide solution was contacted with 38.4 pounds of acrylic acid, followed by the controlled addition of 58.2 pounds of a 50 percent by weight potassium hydroxide solution, 9.8 pounds of high molecular weight poly (acrylamide), P-250 (commercially available from American Cyanamid, Wayne, New Jersey 07470) in powder form was added in a controlled fashion to the aqueous solution to ensure that the powder was properly dispersed. The concentration of powdered polymer was 3 percent by weight. The thickened solution was mixed in a 100 gallon stainless steel tank with a mechanical stirrer at 48 RPM for 20 hours and remained unagitated for two additional days. Then its viscosity was measured using a Brookfield Viscometer and found to be 43,000 centipoise.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly (acrylamide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[OH-].[K+:12]>>[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[K+:12].[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
poly (acrylamide)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
P-250 (commercially available from American Cyanamid, Wayne, New Jersey 07470) in powder form was added in a controlled fashion to the aqueous solution
ADDITION
Type
ADDITION
Details
was properly dispersed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[K+]
Name
Type
product
Smiles
C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.